4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene
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Overview
Description
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by a cyclohexene ring substituted with a 2-methylpropoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired cyclohexene derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out through catalytic processes. For example, the catalytic hydrogenation of benzene to cyclohexene, followed by functionalization with 2-methylpropyl groups, can be employed. This method utilizes catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A ketone with a similar cyclohexene ring structure.
Methylcyclohexene: A cyclohexene derivative with a methyl group substituent.
Phellandrene: A cyclic monoterpene with similar structural features.
Uniqueness
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
80336-09-0 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-(2-methylpropoxymethylidene)cyclohexene |
InChI |
InChI=1S/C11H18O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
WNWLBKGKNLCZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC=C1CCC=CC1 |
Origin of Product |
United States |
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